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Compound of Interest

Compound Name:
2-Amino-2-(2-bromophenyl)acetic

acid

Cat. No.: B1275068 Get Quote

2-Amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a

vital chiral building block in modern drug discovery and development. Its substituted phenyl ring

and chiral center make it a key component in the synthesis of complex pharmaceutical

intermediates and active pharmaceutical ingredients (APIs). The precise structural

characterization of such molecules is non-negotiable, ensuring purity, identity, and stability.

Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy stands out for its ability to provide an unambiguous fingerprint of the carbon

framework of a molecule.[1]

This guide provides an in-depth, practical framework for the ¹³C NMR analysis of 2-Amino-2-
(2-bromophenyl)acetic acid. We will move beyond a simple recitation of data to explore the

causal relationships between the molecule's structure and its spectral output. This includes a

detailed experimental protocol, a predictive analysis of the ¹³C spectrum, and an interpretation

of the electronic effects that govern the chemical shifts of each carbon atom.

Core Principles: Why ¹³C NMR is a Definitive Tool
¹³C NMR spectroscopy is a powerful technique that maps the unique electronic environment of

each carbon atom within a molecule.[1] Unlike ¹H NMR, the large chemical shift range (typically

0-220 ppm) in ¹³C NMR minimizes signal overlap, often allowing for the resolution of every

unique carbon atom.[2] For a molecule like 2-Amino-2-(2-bromophenyl)acetic acid, which
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lacks any element of symmetry, we expect to observe a distinct signal for each of its eight

carbon atoms.

The analysis hinges on understanding how substituents influence the magnetic field

experienced by each carbon nucleus. Electron-withdrawing groups (like the bromine atom and

carboxylic acid) deshield nearby carbons, shifting their signals downfield (to a higher ppm

value). Conversely, electron-donating groups can cause shielding, resulting in an upfield shift.

In this particular molecule, the interplay between the inductive effects of the bromine

substituent and the resonance effects within the aromatic ring creates a unique and predictable

spectral pattern.[3][4]

Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is predicated on meticulous sample

preparation and the selection of appropriate instrument parameters. The following protocol is

designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Diagram of the Experimental Workflow
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Part 1: Sample Preparation

Part 2: Data Acquisition

Part 3: Data Processing

1. Weigh Sample
(50-100 mg of

2-Amino-2-(2-bromophenyl)acetic acid)

2. Select Solvent
(0.7 mL DMSO-d₆)

3. Dissolve & Filter
Dissolve sample in a vial.

Filter through pipette with cotton
plug into a clean NMR tube.

4. Add Reference
(Optional: TMS)

5. Insert Sample
Place tube in spinner

and insert into magnet.

Transfer to Spectrometer

6. Lock & Shim
Lock on deuterium signal

of DMSO-d₆. Optimize
magnetic field homogeneity (shimming).

7. Set Parameters
(e.g., zgpg30 pulse sequence,

30° pulse angle, D1=2s,
NS=1024)

8. Acquire Spectrum
Initiate data acquisition.

9. Fourier Transform
Convert FID to spectrum.

Process Raw Data (FID)

10. Phase Correction
Adjust phase to obtain

absorptive Lorentzian peaks.

11. Baseline Correction
Ensure a flat baseline.

12. Reference Spectrum
Calibrate solvent peak (DMSO-d₆)

to 39.52 ppm.

Click to download full resolution via product page

Caption: Workflow for ¹³C NMR Analysis.
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Step-by-Step Methodology
Sample Weighing: Accurately weigh between 50-100 mg of 2-Amino-2-(2-
bromophenyl)acetic acid. A higher concentration is generally required for ¹³C NMR

compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5][6]

Solvent Selection & Dissolution:

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

Its high polarity effectively dissolves the zwitterionic amino acid, and its aprotic nature

minimizes issues with the exchange of labile protons from the amino and carboxylic acid

groups.[7]

Procedure: In a small, clean vial, dissolve the weighed sample in approximately 0.7 mL of

DMSO-d₆.[8] Gentle vortexing or sonication can aid dissolution.

Sample Filtration and Transfer:

Rationale: Particulate matter in the NMR sample can severely degrade the spectral

resolution by disrupting the magnetic field homogeneity.[5]

Procedure: Prepare a filter by plugging a Pasteur pipette with a small piece of cotton.

Transfer the sample solution through this filter directly into a clean, high-quality 5 mm

NMR tube.[8][9] The final volume in the tube should be sufficient to cover the detection

coil, typically a height of 4-5 cm.[10]

Referencing: While the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is commonly used

for calibration, an internal standard like tetramethylsilane (TMS) can be added for highly

accurate work.[5][9] However, for routine analysis, referencing to the solvent peak is

sufficient.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
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Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp,

well-resolved peaks.

Acquisition Parameters:

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker

spectrometer) is appropriate. This decouples the protons, ensuring that all carbon signals

appear as singlets, which simplifies the spectrum.[11]

Pulse Angle: A 30° pulse angle is a good compromise, allowing for a shorter relaxation

delay without significantly saturating the signals.

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. Quaternary

carbons have longer relaxation times and may appear weaker.[12] For quantitative

analysis, a much longer delay (5x the longest T₁) would be necessary to ensure full

relaxation.[2]

Number of Scans (NS): Typically, 1024 to 4096 scans are required to achieve an adequate

signal-to-noise ratio for a sample of this concentration.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

Apply a baseline correction to obtain a flat spectrum.

Calibrate the chemical shift axis by setting the DMSO-d₆ quintet to its known chemical shift

of 39.52 ppm.

Spectral Analysis and Interpretation
The structure of 2-Amino-2-(2-bromophenyl)acetic acid dictates that all eight carbons are in

chemically distinct environments and will thus produce eight unique signals in the ¹³C NMR

spectrum.

Molecular Structure with Carbon Numbering
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Caption: Structure of 2-Amino-2-(2-bromophenyl)acetic acid.

Predicted ¹³C Chemical Shifts and Rationale
The following table outlines the predicted chemical shift ranges for each carbon. These

predictions are based on established chemical shift trends for substituted benzenes and

functional groups.[11][13][14]
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Carbon Atom Predicted δ (ppm) Rationale & Key Influences

COOH 170 - 175

Carboxylic Acid Carbonyl: This

region is characteristic of

carboxylic acid and ester

carbons. The electronegative

oxygen atoms cause

significant deshielding.[13]

C1' 138 - 142

Quaternary Aromatic: This

carbon is attached to the bulky

amino acid side chain. Its

chemical shift is influenced by

the substitution and its position

ortho to the bromine atom. It is

expected to be downfield.

C3' 132 - 135

Aromatic CH: This carbon is

para to the bromine atom. Its

environment is significantly

influenced by the electronic

effects of both substituents.

C6' 129 - 132

Aromatic CH: This carbon is

meta to the bromine atom and

is generally less affected by

the substituent compared to

the ortho and para positions.

C5' 128 - 131

Aromatic CH: Also meta to the

bromine, but its environment is

slightly different from C6' due

to the ortho-substitution

pattern, leading to a distinct

signal.[3]

C4' 127 - 130

Aromatic CH: This carbon is

ortho to the C1' substituent

and meta to the bromine.
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C2' 122 - 126

Aromatic C-Br: This is the ipso-

carbon directly attached to the

bromine. Due to the "heavy

atom effect," bromine's large

electron cloud causes

increased shielding, shifting

this signal upfield relative to

what would be expected based

on electronegativity alone.[15]

Cα 55 - 65

Chiral Center (C-N): This sp³-

hybridized carbon is attached

to three electron-withdrawing

groups (the phenyl ring, the

amino group, and the carboxyl

group), which deshield it and

shift it significantly downfield

into this characteristic region.

[13]

Conclusion and Advanced Outlook
The ¹³C NMR spectrum provides an exceptionally detailed and definitive structural confirmation

for 2-Amino-2-(2-bromophenyl)acetic acid. By following a robust experimental protocol and

understanding the key electronic effects of the substituents, researchers can confidently assign

each of the eight carbon signals.

For cases requiring absolute, unambiguous assignment, advanced 2D NMR experiments such

as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple

Bond Correlation) can be employed. An HSQC spectrum would correlate each protonated

carbon with its directly attached proton(s), while an HMBC spectrum would reveal correlations

between carbons and protons over two to three bonds, allowing for the complete assembly of

the molecular structure from the ground up. These techniques provide an additional layer of

validation, which is often crucial in regulated drug development environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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